molecular formula C13H12FN3 B12892225 2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B12892225
M. Wt: 229.25 g/mol
InChI Key: LHENOIJEZKPXMP-UHFFFAOYSA-N
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Description

2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a pyrrole ring with dimethyl and carbonitrile substituents. Its unique structure makes it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions One common method includes the reaction of 3-fluoroaniline with 2,4-pentanedione under acidic conditions to form an intermediate, which is then cyclized to produce the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-fluorophenyl)ethanol
  • 2-Amino-1-(3-fluorophenyl)ethan-1-ol
  • 2-Amino-1-(3-fluorophenyl)ethanol HCl

Uniqueness

Compared to similar compounds, 2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the pyrrole ring and carbonitrile group differentiates it from other fluorophenyl derivatives, making it a valuable compound for specialized research applications.

Properties

Molecular Formula

C13H12FN3

Molecular Weight

229.25 g/mol

IUPAC Name

2-amino-1-(3-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile

InChI

InChI=1S/C13H12FN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-4-10(14)6-11/h3-6H,16H2,1-2H3

InChI Key

LHENOIJEZKPXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC(=CC=C2)F)C

Origin of Product

United States

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